molecular formula C16H10ClNO4S B5700508 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B5700508
M. Wt: 347.8 g/mol
InChI Key: SJIBTSBKMGYISC-AWNIVKPZSA-N
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Description

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile, also known as CES, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been found to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation. Additionally, this compound has been found to modulate the activity of certain transcription factors, which play a role in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile has several advantages for lab experiments. This compound is readily available and has been well-characterized, making it easy to use in research studies. Additionally, this compound has been found to have a range of biological activities, making it a promising candidate for a variety of research studies. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile. One area of interest is the development of new synthetic methods for this compound, which could improve its availability and reduce the cost of research studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and toxicity of this compound, which will be important for its eventual clinical use.

Synthesis Methods

The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 3-(6-chloro-1,3-benzodioxol-5-yl)acrylonitrile with phenylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis method of this compound has been well-established, and this compound is readily available for research purposes.

Scientific Research Applications

3-(6-chloro-1,3-benzodioxol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(6-chloro-1,3-benzodioxol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4S/c17-14-8-16-15(21-10-22-16)7-11(14)6-13(9-18)23(19,20)12-4-2-1-3-5-12/h1-8H,10H2/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIBTSBKMGYISC-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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